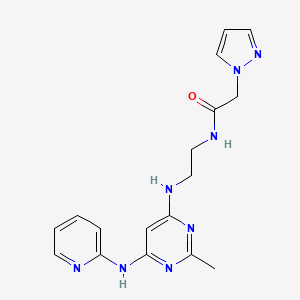
4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as MDO-TZ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis and Chemical Structure Analysis
Triazole derivatives are synthesized through various chemical strategies, offering insights into organic synthesis methodologies. For instance, the one-pot synthesis approach for creating 1,4,5-trisubstituted 1,2,3-triazoles involves spectral analyses, crystal structures, and DFT studies, highlighting the significance of these compounds in understanding molecular interactions and properties (Ahmed et al., 2016). Additionally, the synthesis and crystal structure analysis of triazole derivatives, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, offer detailed insights into the molecular architecture and potential applications of these compounds in designing new materials and pharmaceuticals (Xu et al., 2006).
Antimicrobial and Antiviral Research
Some triazole derivatives have been evaluated for their antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown promising results against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, the exploration of thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease through a structure-guided virtual screening approach reveals the potential of triazole derivatives in antiviral research, offering a new avenue for developing treatments for infectious diseases (Rashdan et al., 2021).
Material Science and Corrosion Inhibition
Triazole derivatives also find applications in material science, such as in the development of anti-corrosion agents. A novel triazole derivative has been assessed for its efficacy as an anticorrosion agent for mild steel in acidic environments, demonstrating the utility of these compounds in protecting industrial materials from corrosion, thus extending their lifespan and reliability (Rahmani et al., 2019).
Properties
IUPAC Name |
4-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-7(9-10-8(11)12)6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDAHCQZGLQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)


![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2875661.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)




![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
